

# **Application Notes and Protocols: Synthesis of Copper-66 Labeled Monoclonal Antibodies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The radionuclide **Copper-66** ( $^{66}$ Cu) presents a promising avenue for radioimmunotherapy (RIT) due to its unique decay characteristics, which include the emission of high-energy beta particles ( $\beta^-$ ). With a short half-life of 5.12 minutes,  $^{66}$ Cu delivers a potent, localized radiation dose to target tissues while minimizing systemic exposure. This characteristic makes it particularly suitable for targeting rapidly internalizing antigens on cancer cells. The synthesis of  $^{66}$ Cu-labeled monoclonal antibodies (mAbs) involves a multi-step process, including the production of the radionuclide, conjugation of a bifunctional chelator to the mAb, and subsequent radiolabeling. This document provides detailed application notes and protocols for the successful synthesis and characterization of  $^{66}$ Cu-labeled monoclonal antibodies.

## **Properties of Copper-66**

A thorough understanding of the physical properties of <sup>66</sup>Cu is essential for its application in RIT.



| Property                              | Value                                                                                                                      |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Half-life (T½)                        | 5.120 (14) minutes[1][2][3]                                                                                                |
| Decay Mode                            | β- (100%)[1]                                                                                                               |
| Max Beta Energy (Eβ <sup>-</sup> max) | 2.64 MeV[1][4]                                                                                                             |
| Gamma Emissions (γ)                   | 1039.2 keV (7.4%), 833.0 keV (0.16%)[2]                                                                                    |
| Production Method                     | Typically produced in a cyclotron via the <sup>66</sup> Zn(p,n) <sup>66</sup> Cu or <sup>65</sup> Cu(n,y) reactions.[2][5] |

## **Bifunctional Chelators for Copper Isotopes**

The stable attachment of copper radionuclides to monoclonal antibodies is facilitated by bifunctional chelators. These molecules possess a reactive functional group for covalent attachment to the antibody and a separate domain that securely coordinates the copper ion. The choice of chelator is critical and influences radiolabeling efficiency, in vivo stability, and biodistribution of the radioimmunoconjugate. Given the short half-life of <sup>66</sup>Cu, chelators that allow for rapid and efficient radiolabeling under mild conditions are paramount.



| Chelator                                                                   | Functional Group for<br>Conjugation     | Key Features for Copper<br>Labeling                                                                                                                                                 |
|----------------------------------------------------------------------------|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)            | Isothiocyanate (SCN), NHS ester         | Forms stable complexes with copper. Radiolabeling can be achieved at room temperature, although heating can increase efficiency.[4][6]                                              |
| NOTA (1,4,7-<br>triazacyclononane-1,4,7-<br>triacetic acid)                | Isothiocyanate (SCN), NHS ester         | Allows for very rapid and efficient radiolabeling with copper isotopes at room temperature, making it highly suitable for short-lived radionuclides like <sup>66</sup> Cu.[2][7][8] |
| TETA (1,4,8,11-<br>tetraazacyclotetradecane-<br>1,4,8,11-tetraacetic acid) | Isothiocyanate (SCN),<br>Bromoacetamide | Forms stable copper complexes, but in some cases, in vivo transchelation has been observed.[9][10]                                                                                  |
| Sarcophagine (Sar) derivatives (e.g., SarAr)                               | NHS ester                               | Forms exceptionally stable cage-like complexes with copper, demonstrating high in vivo stability. Allows for rapid radiolabeling.[11][12]                                           |

## **Experimental Protocols**

This section details the key experimental procedures for the synthesis of a <sup>66</sup>Cu-labeled monoclonal antibody, using Trastuzumab (an anti-HER2 mAb) and the chelator NOTA as a representative example. The principles can be adapted for other antibodies and chelators.

## Protocol 1: Conjugation of p-SCN-Bn-NOTA to Trastuzumab

Objective: To covalently attach the bifunctional chelator p-SCN-Bn-NOTA to lysine residues on Trastuzumab.



#### Materials:

- Trastuzumab (Herceptin®)
- p-SCN-Bn-NOTA (commercially available)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Phosphate-buffered saline (PBS), metal-free
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- Amicon Ultra centrifugal filter units (50 kDa MWCO)
- UV-Vis spectrophotometer

#### Procedure:

- Antibody Preparation:
  - Buffer exchange Trastuzumab into 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 column or centrifugal filter unit.
  - Adjust the final concentration to 5-10 mg/mL.
  - Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient for Trastuzumab is typically ~1.45 mL mg<sup>-1</sup> cm<sup>-1</sup>).
- Chelator Preparation:
  - Dissolve p-SCN-Bn-NOTA in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
  - Add a 10 to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA to the Trastuzumab solution.
  - Gently mix and incubate for 1-2 hours at 37°C with continuous gentle agitation.



- Purification of the Immunoconjugate:
  - Remove unreacted chelator by size-exclusion chromatography using a PD-10 column preequilibrated with metal-free PBS.
  - Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
  - Pool the fractions containing the NOTA-Trastuzumab conjugate.
- Concentration and Storage:
  - Concentrate the purified NOTA-Trastuzumab using a centrifugal filter unit (50 kDa MWCO).
  - Determine the final concentration and store at 2-8°C. For long-term storage, aliquots can be frozen at -20°C or -80°C.
- Characterization (Optional but Recommended):
  - Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of non-radioactive copper.

## Protocol 2: Rapid Radiolabeling of NOTA-Trastuzumab with <sup>66</sup>Cu

Objective: To efficiently label the NOTA-Trastuzumab conjugate with <sup>66</sup>Cu. Due to the short half-life of <sup>66</sup>Cu, this procedure must be performed rapidly.

#### Materials:

- 66CuCl<sub>2</sub> in dilute HCl (produced from a cyclotron)
- NOTA-Trastuzumab conjugate (from Protocol 1)
- Ammonium acetate buffer (0.1 M, pH 5.5-6.5), metal-free
- PD-10 desalting columns



- Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
- Mobile phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5
- Radio-TLC scanner or gamma counter

#### Procedure:

- Preparation of <sup>66</sup>Cu:
  - Neutralize the acidic <sup>66</sup>CuCl<sub>2</sub> solution to a pH of 5.5-6.5 using ammonium acetate buffer.
     This step should be performed in a shielded hot cell.
- Radiolabeling Reaction:
  - $\circ$  To the pH-adjusted  $^{66}$ CuCl<sub>2</sub> solution, add the NOTA-Trastuzumab conjugate (typically 50-100  $\mu$ g). The final reaction volume should be kept small (e.g., 100-200  $\mu$ L).
  - Incubate at room temperature for 5-10 minutes. Gentle mixing is recommended.
- Purification of <sup>66</sup>Cu-NOTA-Trastuzumab:
  - Purify the radiolabeled antibody from unchelated <sup>66</sup>Cu using a PD-10 desalting column pre-equilibrated with sterile, metal-free PBS.
  - Collect the eluate in fractions and identify the fraction containing the radiolabeled antibody using a gamma counter.
- Sterilization:
  - Pass the final product through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

## Protocol 3: Quality Control of 66Cu-NOTA-Trastuzumab

Objective: To assess the radiochemical purity and specific activity of the final product.

#### Materials:

<sup>66</sup>Cu-NOTA-Trastuzumab (from Protocol 2)



- · iTLC system as described in Protocol 2
- Dose calibrator
- High-performance liquid chromatography (HPLC) system with a size-exclusion column and a radioactivity detector (optional but recommended for higher resolution).

#### Procedures:

#### A. Radiochemical Purity by iTLC:

- Spot a small aliquot (1-2 μL) of the final product onto an iTLC strip.
- Develop the chromatogram using 50 mM EDTA solution as the mobile phase. In this system, the <sup>66</sup>Cu-NOTA-Trastuzumab remains at the origin (Rf = 0), while free <sup>66</sup>Cu-EDTA complex migrates with the solvent front (Rf = 1).
- Scan the strip using a radio-TLC scanner or cut the strip in half and measure the radioactivity
  of each section in a gamma counter.
- · Calculate the radiochemical purity:
  - RCP (%) = (Counts at origin) / (Total counts) x 100
  - The acceptance criterion is typically >95%.

#### B. Specific Activity:

- Measure the total radioactivity of the final product using a calibrated dose calibrator.
- Determine the protein concentration of the final product (e.g., using a BCA protein assay or by UV-Vis if the initial concentration is known and dilution is accounted for).
- Calculate the specific activity:
  - Specific Activity (MBq/μg) = (Total Radioactivity in MBq) / (Total mass of antibody in μg)

## **Quantitative Data Summary**



The following tables provide representative data for the radiolabeling of Trastuzumab with copper isotopes using different chelators. While specific data for <sup>66</sup>Cu is limited in the literature, the data for <sup>64</sup>Cu provides a strong indication of expected performance.

Table 1: Radiolabeling Efficiency and Specific Activity of <sup>64</sup>Cu-Trastuzumab

| Chelator | Radiolabeling<br>Conditions | Radiochemical<br>Yield (%) | Specific<br>Activity (MBq/<br>µg) | Reference |
|----------|-----------------------------|----------------------------|-----------------------------------|-----------|
| NOTA     | 37°C, 1 h                   | 70.6 ± 2.5                 | 0.22 ± 1.1                        | [7]       |
| DOTA     | Room temp, 30<br>min        | >97.5                      | ~0.23 (225 GBq/<br>µmol)          | [5]       |
| NODAGA   | Room temp, 15<br>min        | ~80                        | -                                 | [5]       |
| Sar      | Room temp, 20<br>min        | >99                        | 0.5 (500<br>MBq/mg)               | [11]      |

Table 2: In Vitro and In Vivo Stability of Copper-Labeled Antibodies

| Radioimmuno<br>conjugate                      | Stability Assay | Time Point | Stability (%<br>Intact) | Reference |
|-----------------------------------------------|-----------------|------------|-------------------------|-----------|
| [ <sup>64</sup> Cu]Cu-NOTA-<br>Trastuzumab    | Human Serum     | 48 h       | >98                     | [2]       |
| [ <sup>64</sup> Cu]CuSar-<br>Trastuzumab      | Human Serum     | 48 h       | No evidence of loss     | [11]      |
| [ <sup>64</sup> Cu]Cu-DOTA-<br>Trastuzumab    | Mouse Serum     | 196 h      | >95                     | [13]      |
| [ <sup>64</sup> Cu]Cu-<br>NODAGA-<br>Nanobody | Mouse Serum     | 12 h       | >95                     | [13]      |



## Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a <sup>66</sup>Cu-labeled monoclonal antibody.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. mdpi.com [mdpi.com]
- 5. [64Cu]-labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Lymphocyte Labeling by 64Cu-Antibody Receptor Targeting for In Vivo Cell Trafficking by PET/CT PMC [pmc.ncbi.nlm.nih.gov]
- 7. [64Cu]Cu-NOTA-Trastuzumab and [89Zr]Zr-DFO-Trastuzumab in Xenografts with Varied HER2 Expression PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel chelating agents for potential clinical applications of copper PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: biodistribution and metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential theranostics of breast cancer with copper-64/67 sarcophagine-trastuzumab -Chemical Science (RSC Publishing) DOI:10.1039/D4SC06969B [pubs.rsc.org]
- 12. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Copper-66 Labeled Monoclonal Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12643551#synthesis-of-copper-66-labeled-monoclonal-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com